N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide
説明
The compound N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core. This bicyclic system contains a seven-membered oxazepine ring fused to a benzene ring. Key structural features include:
- Position 5: An isobutyl (2-methylpropyl) substituent.
- Position 8: A methanesulfonamide group linked to an m-tolyl (3-methylphenyl) aromatic ring.
- Additional functional groups: 3,3-Dimethyl and 4-oxo moieties on the oxazepine ring.
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16(2)13-25-20-10-9-19(12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)14-18-8-6-7-17(3)11-18/h6-12,16,24H,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKDOMZRURQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes a benzo[b][1,4]oxazepin core. Its molecular formula is , with a molecular weight of approximately 378.55 g/mol. The presence of both a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety suggests potential for diverse biological interactions.
Structural Formula
Research indicates that compounds with a similar structural framework often exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.
- Antimicrobial Properties : Due to their structural similarities to sulfa drugs, this compound may exhibit antibacterial properties against various pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Anticancer Research
In another study focusing on its anticancer potential, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Safety and Toxicology
Toxicological assessments showed that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.
類似化合物との比較
The following analysis compares structurally related benzo[b][1,4]oxazepin derivatives from recent literature (see Table 1). These analogs differ in substituents at Position 5 (alkyl/allyl groups) and the sulfonamide-linked aryl group , influencing molecular properties.
Structural Analysis
Position 5 Substituents: Isobutyl (target compound): Branched alkyl chain (C₄H₉), offering steric bulk. Isopentyl (–4): Longer branched alkyl chain (C₅H₁₁), increasing hydrophobicity.
Sulfonamide Aryl Groups :
- m-Tolyl (target compound): Meta-methyl substitution on phenyl, modulating electronic and steric effects.
- 2-Chlorophenyl (): Electron-withdrawing chlorine atom alters polarity.
- 3,4-Dimethylphenyl () and 4-methylphenyl (): Methyl groups at varying positions influence solubility and steric interactions.
Molecular Properties
Key differences in molecular weight and formula arise from substituent variations (Table 1).
Table 1. Comparative Molecular Properties of Benzo[b][1,4]oxazepin Derivatives
Key Observations
Molecular Weight Trends :
- ’s compound (444.6 g/mol) has the highest molecular weight due to its larger isopentyl group and 3,4-dimethylphenyl substituent.
- (430.6 g/mol) is lighter than , reflecting the simpler 4-methylphenyl group.
- The target compound’s molecular weight is expected to fall between 430–440 g/mol, assuming structural similarity.
- Branched alkyl chains (isobutyl/isopentyl) may improve lipid solubility compared to linear chains. Aryl group substitution (chloro vs. methyl) affects electronic properties: Chlorine increases polarity, while methyl groups enhance hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
